molecular formula C15H12ClN3O2 B1372279 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1172372-17-6

1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B1372279
CAS RN: 1172372-17-6
M. Wt: 301.73 g/mol
InChI Key: IKZFFMIQLZAGGJ-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like Celecoxib (used to treat arthritis) and Rimonabant (an anti-obesity drug) .


Synthesis Analysis

Pyrazole compounds can be synthesized using several methods. One common method is the reaction of hydrazines with 1,3-diketones . The synthesis often involves the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The pyrazole ring is a five-membered ring, consisting of two nitrogen atoms and three carbon atoms. The nitrogen atoms are typically adjacent to each other. In terms of geometry, the ring is planar .


Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with α-bromoketones and 2-aminopyridines . They can also participate in C–C bond cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structures. Factors that can influence these properties include the presence of substituents on the pyrazole ring .

Scientific Research Applications

1. Synthesis and Structural Analysis

1-Phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride and its derivatives are primarily involved in synthesis and structural analysis studies. For instance, studies have focused on synthesizing new pyrazole derivatives, such as those by Shen et al. (2012), which involved characterizing these compounds using NMR, IR spectroscopies, and HRMS analyses, as well as investigating their molecular structures through X-ray diffraction and density-functional-theory calculations (Shen, Huang, Diao, & Lei, 2012).

2. Potential in Pharmaceutical Research

Although detailed studies specifically on 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride in pharmaceutical applications are limited, related pyrazole derivatives show significant potential. For instance, derivatives have been studied for their potential as Aurora kinase inhibitors, which may be useful in cancer treatment (ヘンリー,ジェームズ, 2006). Similarly, Bahgat et al. (2009) conducted theoretical and experimental investigations on pyrazole derivatives, emphasizing their structure and vibrational spectra, which can be crucial in drug development (Bahgat, Jasem, & El‐Emary, 2009).

3. Optical and Material Science Applications

In the field of optical and material sciences, studies like those by Chandrakantha et al. (2013) have synthesized novel pyrazole-ethyl carboxylates, examining their potential as non-linear optical materials. These compounds, especially those with carboxylic acid groups, showed significant nonlinearity, indicating their potential in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

4. Antimicrobial and Antiviral Research

Compounds such as 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride and its derivatives have been explored for antimicrobial and antiviral applications. Bernardino et al. (2007) synthesized new pyrazole-carboxylic acid derivatives and evaluated their inhibitory effects on viruses like Herpes simplex, demonstrating their potential as antiviral agents (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007). Additionally, Kumar et al. (2012) synthesized pyrazoline derivatives, showcasing their good antimicrobial activity, comparable to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Future Directions

Research into pyrazole compounds is ongoing, with many potential applications in medicinal chemistry. They serve as pharmacophores for many molecules with significant biological and therapeutic value .

properties

IUPAC Name

1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2.ClH/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12;/h1-10H,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFFMIQLZAGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

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